Zinc tannate

Description

Properties

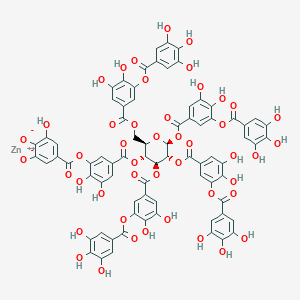

IUPAC Name |

zinc;5-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H52O46.Zn/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;/h1-20,52,63-65,76-101H,21H2;/q;+2/p-2/t52-,63-,64+,65-,76+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIBOYFUEIDNPI-HBNMXAOGSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)[O-])[O-])O)O)O.[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)[O-])[O-])O)O)O.[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H50O46Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1764.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8011-65-2 | |

| Record name | Zinc tannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tannins, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC TANNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62L6DPE0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Zinc Tannate Complex

This technical guide provides a comprehensive overview of the chemical structure of the this compound complex, detailing its synthesis, characterization, and the nature of the coordination between zinc and tannic acid.

Introduction

This compound is a complex formed through the coordination of zinc ions with tannic acid, a large polyphenolic molecule.[1] Tannic acid is abundant in the plant kingdom and is known for its ability to chelate metal ions due to the presence of numerous hydroxyl (-OH) and carbonyl (C=O) groups.[1][2] The resulting this compound complex is a yellowish, odorless powder that is practically insoluble in water and alcohol but soluble in dilute acids.[3] This complex has garnered significant interest for various applications, including as an anticorrosive pigment, an astringent, and an antiseptic.[3][4] Understanding the chemical structure of this complex is crucial for optimizing its properties for specific applications.

Chemical Structure and Coordination

The formation of the this compound complex involves the coordination of zinc (Zn²⁺) ions with the functional groups of tannic acid. Specifically, the zinc cations interact with the oxygen atoms of the hydroxyl and carbonyl groups present in the galloyl residues of the tannic acid molecule.[1][5] This interaction leads to the formation of a stable chelate structure. The chelation is influenced by factors such as pH, which can affect the stoichiometry of the complex.[1]

The coordination of zinc to tannic acid can be visualized as follows:

Caption: Coordination of a zinc ion with hydroxyl and carbonyl groups of a gallic acid residue in tannic acid.

Synthesis of this compound

A typical laboratory-scale synthesis of this compound involves the reaction of a zinc salt with tannic acid in an aqueous medium. The following protocol is a generalized procedure based on available literature.[4][6]

Experimental Protocol: Synthesis of this compound

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of tannic acid.

-

Prepare an aqueous solution of a zinc salt (e.g., zinc chloride or zinc acetate).

-

-

Reaction:

-

Slowly add the zinc salt solution to the tannic acid solution under constant stirring.

-

The formation of a precipitate indicates the formation of the this compound complex.

-

The pH of the reaction mixture can be adjusted to influence the properties of the resulting complex.[1]

-

-

Isolation and Purification:

-

The precipitate is collected by filtration.

-

The collected solid is washed multiple times with deionized water to remove any unreacted starting materials and soluble byproducts.

-

-

Drying:

-

The purified this compound is dried in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Physicochemical Characterization

The structure and composition of the this compound complex are typically elucidated using a combination of spectroscopic and thermal analysis techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of the this compound complex by observing shifts in the vibrational frequencies of the functional groups involved in the coordination.[1]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum of the this compound complex is compared to that of pure tannic acid to identify shifts in the characteristic absorption bands.

Table 1: Characteristic FTIR Peaks for Tannic Acid and this compound

| Functional Group | Tannic Acid (cm⁻¹) | This compound (cm⁻¹) | Interpretation |

| Phenolic O-H Stretch | 3640-3240 | Decreased intensity | Involvement of hydroxyl groups in coordination with zinc.[7] |

| Carbonyl C=O Stretch | ~1700 | Shifted or decreased intensity | Involvement of carbonyl groups in coordination with zinc.[1] |

| Aromatic C=C Stretch | ~1600 | Shifted | Interaction of the aromatic rings with the metal ion. |

| C-O Stretch | 1244-1059 | Shifted | Change in the electronic environment of the C-O bond upon complexation.[7] |

| Zinc-Ligand Interaction | Not Present | ~675 and ~1370 | Potential new bands indicating the formation of zinc-oxygen bonds.[1] |

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the this compound complex and to determine the content of hydrated water and the stoichiometry of the complex.[4][5]

Experimental Protocol: TGA Analysis

-

Sample Preparation: A small, accurately weighed amount of the dried this compound powder is placed in an alumina crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a temperature range (e.g., from room temperature to 800 °C).

-

Data Analysis: The weight loss as a function of temperature is recorded to identify thermal decomposition events.

Table 2: Typical Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| < 150 | Variable | Loss of adsorbed and hydrated water molecules. |

| 150 - 300 | Gradual | Initial decomposition of the organic tannate ligand. |

| > 300 | Significant | Major decomposition of the organic moiety, leaving a metal oxide residue. |

Elemental Analysis

Energy-dispersive X-ray spectroscopy (EDX) or other elemental analysis techniques can be used to determine the elemental composition of the this compound complex, providing the ratio of zinc, carbon, and oxygen.[1]

Experimental Protocol: EDX Analysis

-

Sample Preparation: The this compound powder is mounted on a sample holder, often with a conductive coating.

-

Data Acquisition: The sample is irradiated with an electron beam in a scanning electron microscope (SEM), and the emitted X-rays are detected.

-

Data Analysis: The energy of the X-rays is characteristic of the elements present, and the intensity is proportional to their concentration.

Table 3: Example Elemental Composition of a Zinc-Tannin Complex

| Element | Weight % |

| Zinc (Zn) | Variable (e.g., 12-48%) |

| Oxygen (O) | Variable (e.g., 22-45%) |

| Carbon (C) | Variable (e.g., 63%) |

| (Note: The exact composition can vary depending on the synthesis conditions and the source of tannic acid.)[1] |

Experimental and Characterization Workflow

The overall process from synthesis to the characterization of the this compound complex can be summarized in the following workflow diagram.

Caption: A generalized workflow for the synthesis and subsequent characterization of this compound complexes.

Conclusion

The chemical structure of the this compound complex is characterized by the coordination of zinc ions with the hydroxyl and carbonyl groups of the polyphenolic tannic acid molecule. This structure can be confirmed and studied through a combination of synthesis and characterization techniques, including FTIR spectroscopy, thermogravimetric analysis, and elemental analysis. A thorough understanding of these structural aspects is essential for the targeted design and application of this compound in various scientific and industrial fields, including drug development where chelation chemistry plays a vital role.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Zinc Tannate from Zinc Salts

This technical guide provides a comprehensive overview of the synthesis of this compound, a compound with significant potential in various fields, including as an anticorrosive pigment and for pharmaceutical applications. This document details the core methodologies for synthesizing this compound from zinc salts and tannic acid, presents quantitative data in a structured format, and includes visualizations of the synthesis pathways and experimental workflows.

Introduction

This compound is a coordination complex formed between zinc ions (Zn²⁺) and tannic acid, a naturally occurring polyphenol. The synthesis of this compound is of considerable interest due to its potential applications as a non-toxic, environmentally friendly alternative to conventional corrosion inhibitors. Furthermore, its biological properties are being explored for various pharmaceutical and drug delivery applications. The formation of this compound involves the chelation of zinc ions by the numerous hydroxyl groups present in the tannic acid structure.

This guide focuses on the synthesis of this compound via precipitation from aqueous solutions of zinc salts and tannic acid. The key parameters influencing the reaction, such as the choice of zinc salt, pH, temperature, and reactant concentrations, will be discussed in detail.

Synthesis Methodologies

The primary method for synthesizing this compound is through a precipitation reaction in an aqueous medium. This involves the reaction of a soluble zinc salt with a solution of tannic acid, leading to the formation of an insoluble this compound complex that can be isolated by filtration.

Common Zinc Salt Precursors

Various zinc salts can be utilized as precursors for the synthesis of this compound. The most commonly employed salts include:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) [1]

-

Zinc Acetate (Zn(CH₃COO)₂) [2]

-

Zinc Chloride (ZnCl₂) [3]

-

Zinc Sulfate (ZnSO₄) [3]

The choice of the zinc salt can influence the reaction kinetics and the properties of the resulting this compound.

Tannic Acid Source

Tannic acid is a hydrolyzable tannin, and various sources can be used, such as "black wattle tannin" or commercially available vegetable tannin powders.[1][2]

Quantitative Data on Synthesis Parameters

The following tables summarize the quantitative data extracted from various experimental protocols for the synthesis of this compound.

Table 1: Synthesis of this compound using Zinc Nitrate

| Parameter | Value | Reference |

| Reactants | ||

| Tannic Acid (Black Wattle) | 20 g | [1] |

| Deionized Water | 1000 mL | [1] |

| Zinc Nitrate Hexahydrate Solution | 20 mL of 1 M solution | [1] |

| Reaction Conditions | ||

| pH Adjustment | Adjusted to 7.5 with NaOH solution | [1] |

| Stirring Time | 1 hour | [1] |

| Post-Processing | ||

| Drying Temperature | 110 °C | [1] |

| Drying Time | 6 hours | [1] |

| Final Product | Milled and sieved (20 µm) | [1] |

Table 2: Synthesis of this compound using Zinc Acetate (Exemplary Data)

| Parameter | Example 1 | Example 2 | Example 3 | Reference |

| Reactants | ||||

| Vegetable Tannin | 15 g | 20 g | 25 g | [2] |

| Water for Tannin | 100 mL | 120 mL | 150 mL | [2] |

| Zinc Acetate | 16 g | 22 g | 29 g | [2] |

| Water for Zinc Acetate | 50 mL | 60 mL | 80 mL | [2] |

| Reaction Conditions | ||||

| Initial pH of Tannin Solution | 4.5 | 5.0 | 6.5 | [2] |

| Reaction Temperature | 60 °C | 65 °C | 80 °C | [2] |

| Reaction Time | 1 hour | 1 hour | 1 hour | [2] |

| Product | ||||

| Yield | 57.9% | - | 58.9% | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Zinc Nitrate

This protocol is adapted from a method used for preparing this compound as an anticorrosive pigment.[1]

Materials:

-

Black Wattle Tannin (20 g)

-

Deionized Water (1000 mL)

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

Procedure:

-

Dissolution of Tannin: Weigh 20 g of black wattle tannin and dissolve it in 1000 mL of deionized water in a beaker with stirring until fully dissolved.

-

Addition of Zinc Salt: Prepare a 1 M solution of zinc nitrate hexahydrate. Add 20 mL of this solution to the tannin solution.

-

pH Adjustment: Adjust the pH of the mixture to 7.5 using a NaOH solution while continuously stirring.

-

Reaction: Continue stirring the mixture for 1 hour to allow for the formation of the this compound precipitate.

-

Isolation of Product: After stirring, filter the solution to collect the this compound precipitate.

-

Drying: Dry the collected precipitate in an oven at 110 °C for 6 hours.

-

Post-Processing: Mill and sieve the dried this compound to obtain a fine powder.

Protocol 2: Synthesis of this compound using Zinc Acetate

This protocol is based on a method for preparing a tannin-chelated zinc feed additive.[2]

Materials:

-

Vegetable Tannin (e.g., 15 g)

-

Deionized Water

-

Zinc Acetate (e.g., 16 g)

-

Sodium Hydroxide (NaOH) solution (e.g., 3M)

Procedure:

-

Preparation of Tannin Solution:

-

Dissolve 15 g of vegetable tannin in 100 mL of water in a beaker.

-

Adjust the pH of the solution to 4.5 with a 3M NaOH solution.

-

Heat the solution in a water bath at 60 °C for 15 minutes.

-

-

Preparation of Zinc Acetate Solution:

-

Dissolve 16 g of zinc acetate in 50 mL of water in a separate beaker.

-

Heat the solution in a water bath at 60 °C for 15 minutes.

-

-

Reaction:

-

Slowly add the zinc acetate solution to the tannin solution while stirring.

-

Maintain the reaction temperature at 60 °C in a water bath for 1 hour. A precipitate of this compound will form.

-

-

Isolation and Drying:

-

Filter the reaction mixture to collect the precipitate.

-

Dry the collected product.

-

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the general chemical reaction for the formation of this compound from a zinc salt and tannic acid.

Caption: General reaction scheme for this compound synthesis.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Characterization of Zinc Tannate Using Fourier-Transform Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc tannate, with a specific focus on the application of Fourier-Transform Infrared (FTIR) spectroscopy. This document details the experimental protocols for the preparation of this compound and its analysis by FTIR, presents quantitative spectral data, and illustrates the underlying chemical interactions and experimental workflows through detailed diagrams.

Introduction

This compound, a coordination complex formed between zinc ions and tannic acid, has garnered significant interest in various scientific and industrial fields, including its use as an anticorrosive agent and in biomedical applications.[1] Tannic acid, a naturally occurring polyphenol, possesses numerous hydroxyl (-OH) and carbonyl (C=O) groups that can effectively chelate metal ions.[1] FTIR spectroscopy is a powerful and non-destructive analytical technique that provides valuable insights into the chemical structure of molecules by measuring the absorption of infrared radiation. In the context of this compound, FTIR is instrumental in confirming the formation of the complex and elucidating the coordination between the zinc ions and the functional groups of tannic acid.[1]

Experimental Protocols

Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound, which involves the reaction of a zinc salt with tannic acid in an aqueous solution.

Materials:

-

Tannic acid (C₇₆H₅₂O₄₆)

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Preparation of Tannic Acid Solution:

-

Dissolve 20 g of tannic acid in 120 mL of deionized water in a 500 mL beaker.

-

Adjust the pH of the solution to 5.0 using a 3 mol/L sodium hydroxide solution.

-

Heat the solution to 65°C in a water bath for 15 minutes with continuous stirring to ensure complete dissolution.[2]

-

-

Preparation of Zinc Acetate Solution:

-

In a separate beaker, dissolve 22 g of zinc acetate dihydrate in 60 mL of deionized water.

-

Heat this solution to 65°C in a water bath for 15 minutes, stirring until the salt is fully dissolved.[2]

-

-

Reaction and Precipitation:

-

Slowly add the hot zinc acetate solution to the tannic acid solution while maintaining the temperature at 65°C and stirring continuously.

-

A precipitate of this compound will begin to form. Continue the reaction at 65°C for 1 hour with constant stirring to ensure the reaction goes to completion.[2]

-

-

Isolation and Purification:

-

After 1 hour, remove the beaker from the heat and allow the precipitate to settle.

-

Filter the mixture to collect the this compound precipitate.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Dry the collected this compound powder in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

-

FTIR Spectroscopy Analysis

This section details the procedure for acquiring the FTIR spectrum of the synthesized this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with a suitable detector (e.g., DTGS).

-

Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation.

Procedure:

-

Sample Preparation:

-

ATR Method: Place a small amount of the dried this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure.

-

KBr Pellet Method: Mix a small amount of the this compound powder (approximately 1-2 mg) with dry potassium bromide (KBr) powder (approximately 100-200 mg) in an agate mortar. Grind the mixture thoroughly to obtain a fine, homogeneous powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the prepared sample (ATR crystal with sample or KBr pellet) in the sample holder of the FTIR spectrometer.

-

Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.

-

Perform a background scan (with no sample) before scanning the sample to correct for atmospheric and instrumental interferences.

-

Data Presentation: FTIR Spectral Analysis

The formation of this compound is confirmed by distinct changes in the FTIR spectrum compared to that of pure tannic acid. The coordination of zinc ions with the hydroxyl and carbonyl groups of tannic acid leads to shifts in the characteristic absorption bands.[1][3]

Table 1: Summary of Key FTIR Absorption Bands for Tannic Acid and this compound

| Wavenumber (cm⁻¹) - Tannic Acid | Wavenumber (cm⁻¹) - this compound | Functional Group | Vibrational Mode | Interpretation of Change |

| ~3300-3500 (broad) | Reduced intensity and/or slight shift | O-H (phenolic) | Stretching | The decrease in the intensity of the broad -OH band suggests the involvement of the hydroxyl groups in the coordination with zinc ions.[3] |

| ~1710 | ~1660-1700 | C=O (ester) | Stretching | A shift to a lower wavenumber indicates a weakening of the carbonyl double bond due to the coordination of the oxygen atom with the zinc ion.[3] |

| ~1610 | Shifted | C=C (aromatic) | Stretching | Changes in the aromatic ring vibrations can occur due to the electronic effects of zinc coordination. |

| ~1445 | Shifted | C-H (aromatic) | Bending | Alterations in the in-plane bending vibrations of aromatic C-H bonds upon complexation. |

| ~1200-1300 | Shifted | C-O (ester/phenol) | Stretching | Shifts in this region are indicative of the interaction between zinc and the oxygen atoms of the ester and phenolic groups. |

| Not present | ~400-600 | Zn-O | Stretching | The appearance of new bands in this low-frequency region can be attributed to the formation of zinc-oxygen bonds, providing direct evidence of complex formation. |

Visualization of Processes

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis and FTIR characterization of this compound.

Caption: Experimental workflow for this compound synthesis and FTIR analysis.

Chemical Interaction Diagram

This diagram illustrates the coordination of a zinc ion with the functional groups of a galloyl group, a fundamental unit of tannic acid.

Caption: Coordination of zinc ion with tannic acid.

References

Thermal Decomposition of Zinc Tannate: A Thermogravimetric Analysis (TGA) Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc tannate as studied by thermogravimetric analysis (TGA). Due to the limited availability of direct experimental TGA data for this compound in published literature, this guide synthesizes information from the thermal analysis of its constituent components, namely tannic acid and zinc precursors, to propose a likely decomposition pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the thermal stability and degradation profile of this compound.

Introduction to this compound and its Thermal Properties

This compound is a coordination complex formed between zinc ions and tannic acid, a complex polyphenol. It finds applications in various fields, including as an anticorrosive pigment and potentially in pharmaceuticals as an astringent and antiseptic. The thermal stability of this compound is a critical parameter for its application, influencing its processing, storage, and efficacy in formulations. Thermogravimetric analysis (TGA) is a fundamental technique to evaluate this stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Proposed Thermal Decomposition Pathway of this compound

The proposed thermal decomposition of this compound is based on a multi-step process, primarily involving the degradation of the organic tannic acid ligand and the eventual formation of a stable inorganic residue, zinc oxide. The structure of tannic acid, with its outer and inner galloyl units, dictates a sequential decomposition. The presence of zinc is expected to influence the decomposition temperatures and char yield.

The decomposition can be broadly divided into the following stages:

-

Dehydration: Removal of adsorbed and coordinated water molecules at lower temperatures.

-

Decomposition of Outer Galloyl Units: The initial breakdown of the more accessible peripheral galloyl groups of the tannate ligand.[1]

-

Decomposition of Inner Galloyl Units and Core Structure: Degradation of the more stable central part of the tannate structure.[1]

-

Formation of Zinc Oxide: The final stage where the organic components have been pyrolyzed, leaving a stable residue of zinc oxide.

Quantitative TGA Data (Proposed)

The following table summarizes the proposed quantitative data for the thermal decomposition of this compound in an inert (nitrogen) atmosphere. This data is hypothetical and based on the analysis of related compounds.

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Gaseous Products (Proposed) |

| 1. Dehydration | 50 - 150 | ~100 | 5 - 10 | H₂O |

| 2. Decomposition of Outer Galloyl Units | 200 - 400 | ~270, ~320 | 25 - 35 | CO₂, H₂O, 1,2,3-benzenetriol |

| 3. Decomposition of Inner Galloyl Units | 400 - 750 | Multiple peaks | 30 - 40 | CO, CO₂, H₂O, aromatic fragments |

| 4. Final Residue Formation | > 750 | - | - | - |

| Final Residue | > 750 | ~15 - 20 (as ZnO) |

Experimental Protocols

A detailed experimental protocol for conducting TGA on this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Objective: To determine the thermal stability and decomposition profile of this compound using thermogravimetric analysis.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

-

Sample pans (e.g., platinum, alumina, or ceramic).

-

Gas flow controllers for inert (e.g., nitrogen, argon) and oxidative (e.g., air) atmospheres.

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is in a fine, homogeneous powder form to promote uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions. A standard reference material with a known decomposition profile can be used.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 900 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection:

-

Record the sample mass (in %) as a function of temperature.

-

The derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition, which indicates the initiation of significant mass loss.

-

Identify the peak decomposition temperatures from the DTG curve, corresponding to the points of the fastest mass loss.

-

Calculate the percentage of mass loss at each decomposition stage.

-

Determine the final residual mass at the end of the experiment.

-

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway and the experimental workflow for TGA.

References

An In-depth Technical Guide to the Solubility of Zinc Tannate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc tannate in organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this complex. This document summarizes the available data on the solubility of this compound, details relevant experimental protocols for its determination, and explores the logical pathways of its potential biological interactions.

Introduction to this compound

This compound is a coordination complex formed between zinc ions and tannic acid, a naturally occurring polyphenol. It is a yellowish, odorless powder.[1] The formation of this metal-tannin complex significantly reduces the high water solubility of tannins, a property that is leveraged in various applications, including as an anticorrosive pigment in paints.[2][3][4] The properties of this compound, including its leaching characteristics, can be influenced by the pH during its synthesis.[5] While its primary industrial use has been in material sciences, the individual biological activities of both zinc and tannins have prompted investigations into the biomedical applications of this compound, particularly for its antimicrobial and astringent properties.[1][5]

Solubility of this compound in Organic Solvents

Quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical nature as a coordination polymer and existing qualitative descriptions, a general solubility profile can be inferred.

Qualitative Solubility Profile:

This compound is generally described as "practically insoluble" in alcohol.[1] This low solubility in polar organic solvents like ethanol and methanol is a consequence of the strong coordination bonds between the zinc ions and the numerous hydroxyl groups of the polyphenolic tannic acid. The formation of this stable complex reduces the ability of the individual components to solvate in polar solvents.

Table 1: Summary of Postulated Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Postulated Solubility | Rationale |

| Water | H₂O | 80.1 | Very Low | Formation of the insoluble metal-tannin complex significantly reduces the inherent high solubility of tannic acid.[2][3] |

| Ethanol | C₂H₅OH | 24.5 | Very Low | Described as "practically insoluble in alcohol".[1] The polar nature of ethanol is not sufficient to disrupt the stable zinc-tannin coordination. |

| Methanol | CH₃OH | 32.7 | Very Low | Similar to ethanol, its polarity is likely insufficient for significant solvation. |

| Acetone | C₃H₆O | 20.7 | Low | May exhibit slightly higher solubility than alcohols due to its aprotic nature, but still expected to be poorly soluble. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Moderate | As a powerful, polar aprotic solvent, DMSO is the most likely of the common organic solvents to exhibit some degree of solubility for this compound. |

| Hexane | C₆H₁₄ | 1.89 | Very Low | As a nonpolar solvent, it is highly unlikely to dissolve the polar coordination complex of this compound. |

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of this compound in organic solvents has not been formally established. However, a robust protocol can be adapted from existing standards for pigments and general chemical compounds. The following methodologies provide a framework for accurate and reproducible solubility measurements.

Synthesis of this compound

A typical synthesis of this compound involves the reaction of a water-soluble tannin with a zinc salt.[2]

Materials:

-

Black wattle tannin

-

Zinc sulfate (ZnSO₄) solution (1 M)

-

Sodium hydroxide (NaOH) solution (0.5 M)

-

Deionized water

-

Acetone

Procedure:

-

Dissolve 20g of black wattle tannin in 1000 mL of deionized water in a beaker.

-

To the tannin solution, add 40 mL of a 1 M zinc sulfate solution.

-

Adjust the pH of the mixture to 7.5 using a 0.5 M NaOH solution while stirring continuously.

-

Continue stirring the mixture for 1 hour.

-

Filter the resulting precipitate and dry it at 110 °C for 6 hours.

-

The dried this compound can then be milled and sieved to obtain a fine powder.[2]

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

Synthesized this compound powder

-

Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Drying oven

Procedure:

-

Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the solution to settle, or centrifuge to separate the undissolved solid.

-

Carefully decant a known volume of the supernatant into a pre-weighed container.

-

Evaporate the solvent from the supernatant in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

The solubility can be calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/L or mg/mL).

Spectroscopic Method for Solubility Determination (for low solubility)

For solvents in which this compound has very low solubility, a spectroscopic method can be more accurate. This involves creating a calibration curve and measuring the absorbance of a saturated solution.

Materials:

-

Synthesized this compound powder

-

Selected organic solvents

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known, low concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to create a calibration curve (absorbance vs. concentration).

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3).

-

Dilute the saturated supernatant if necessary to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution.

-

Use the calibration curve to determine the concentration of this compound in the saturated solution.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound powder.

Logical Flow for Solubility Determination

References

zinc tannate powder X-ray diffraction analysis

An In-depth Technical Guide to the X-ray Diffraction Analysis of Zinc Tannate Powder

Introduction

This compound, a complex formed from the coordination of zinc ions with tannic acid, is a material of interest in pharmaceutical and materials science research. Tannic acid, a large polyphenol, is known for its protein-binding and antioxidant properties. When complexed with zinc, the resulting this compound may exhibit unique characteristics relevant to drug delivery and formulation. X-ray Diffraction (XRD) is a cornerstone analytical technique for characterizing the solid-state structure of materials. It provides critical information on the crystallinity, phase composition, and atomic arrangement within a sample.

This guide offers a comprehensive overview of the synthesis and subsequent XRD analysis of this compound powder. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material's solid-state properties. It is important to note that tannic acid itself is generally amorphous, and its metal complexes, including this compound, often result in amorphous or poorly crystalline powders.[1] This characteristic is a critical consideration in its analysis and application.

Experimental Protocol: Synthesis of this compound Powder

This section details a representative aqueous precipitation method for synthesizing this compound powder. The reactant ratios, pH, and temperature can be modified to target different properties of the final product.

Objective: To synthesize this compound powder via the reaction of a soluble zinc salt with tannic acid in an aqueous solution.

Materials:

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) or Zinc Acetate (Zn(CH₃COO)₂)

-

Tannic Acid (C₇₆H₅₂O₄₆)

-

Deionized Water

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for pH adjustment

-

Centrifuge and tubes

-

Drying oven or lyophilizer

-

Mortar and pestle

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of the zinc salt (e.g., dissolve 2.87 g of ZnSO₄·7H₂O in 100 mL of deionized water).

-

Prepare a 0.01 M solution of tannic acid (e.g., dissolve 1.70 g of tannic acid in 100 mL of deionized water). The molecular weight of tannic acid is approximately 1701 g/mol .[2]

-

-

Precipitation:

-

Slowly add the zinc salt solution to the tannic acid solution under constant stirring.

-

A precipitate should form as this compound is insoluble in water.

-

Monitor and adjust the pH of the mixture. The formation and properties of metal tannates can be pH-dependent.[1] A neutral pH of ~7.0 is a common starting point. Use a dilute NaOH or NH₄OH solution to adjust as needed.

-

-

Isolation and Washing:

-

Allow the reaction to proceed for 1-2 hours to ensure complete precipitation.

-

Separate the solid precipitate from the supernatant by centrifugation (e.g., 4000 rpm for 10 minutes).

-

Discard the supernatant and wash the precipitate by resuspending it in deionized water and repeating the centrifugation step. Perform this washing step three times to remove unreacted ions.

-

-

Drying:

-

Dry the washed precipitate. For sensitive organic materials, lyophilization (freeze-drying) is preferred to prevent degradation. Alternatively, dry in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

-

-

Sample Preparation for XRD:

-

The dried product will likely be an agglomerated powder. Gently grind the powder using a mortar and pestle to achieve a fine, homogeneous consistency suitable for XRD analysis.

-

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis

This section provides a standard procedure for analyzing the synthesized this compound powder using a powder diffractometer.

Objective: To obtain the X-ray diffraction pattern of the this compound powder to assess its crystallinity and identify any crystalline phases.

Instrumentation:

-

Powder X-ray Diffractometer with a standard X-ray source (e.g., Cu Kα, λ = 1.5406 Å).

-

Sample holder (typically a zero-background holder made of silicon or quartz).

-

Data acquisition and analysis software.

Procedure:

-

Sample Mounting:

-

Carefully pack the finely ground this compound powder into the sample holder.

-

Use a flat edge (like a glass slide) to press the powder down gently and create a smooth, flat surface that is flush with the holder's surface. This minimizes errors from surface roughness and sample displacement.

-

-

Instrument Setup:

-

Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

-

Configure the scan parameters:

-

Scan Range (2θ): A typical range for initial characterization is 5° to 80°.

-

Step Size: A common step size is 0.02°.

-

Dwell Time (or Scan Speed): A dwell time of 0.5 to 2 seconds per step is standard. For potentially amorphous materials, a slower scan speed may be necessary to improve the signal-to-noise ratio.

-

-

-

Data Collection:

-

Initiate the XRD scan. The instrument will measure the intensity of diffracted X-rays at each 2θ angle in the specified range.

-

-

Data Analysis:

-

The output will be a diffractogram plotting intensity versus 2θ.

-

Analyze the pattern for the presence of sharp peaks (indicating crystalline material) or broad humps (indicating amorphous or nanocrystalline material).

-

If sharp peaks are present, their positions (2θ) can be used to calculate d-spacings via Bragg's Law (nλ = 2d sinθ) and compared to crystallographic databases (e.g., JCPDS-ICDD) for phase identification.[3][4]

-

Data Presentation and Interpretation

The XRD pattern of this compound is expected to show features characteristic of an amorphous or poorly crystalline material, which contrasts sharply with highly crystalline inorganic zinc compounds like Zinc Oxide (ZnO).

An amorphous structure lacks the long-range atomic order necessary to produce sharp diffraction peaks. Instead, it results in one or more broad humps in the diffractogram. The table below contrasts the expected XRD data for amorphous this compound with reference data for crystalline ZnO.

| Material | Crystallinity | 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Interpretation |

| This compound (Hypothetical) | Amorphous | 20 - 40 | N/A | N/A | Characterized by a broad, low-intensity hump. The absence of sharp peaks indicates a lack of long-range crystalline order.[1] |

| Zinc Oxide (ZnO) - Crystalline | Crystalline | 31.77 | 2.814 | 45 | Represents the (100) crystal plane. The presence of multiple sharp, well-defined peaks confirms a well-ordered crystalline structure.[4] |

| 34.42 | 2.603 | 37 | Represents the (002) crystal plane.[4] | ||

| 36.25 | 2.476 | 100 | Represents the (101) crystal plane, which is the most intense peak.[4] | ||

| 47.54 | 1.911 | 23 | Represents the (102) crystal plane.[4] | ||

| 56.60 | 1.625 | 28 | Represents the (110) crystal plane. | ||

| 62.86 | 1.477 | 15 | Represents the (103) crystal plane.[4] |

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the initial synthesis of this compound to the final interpretation of its XRD data.

Caption: Workflow for the synthesis and XRD analysis of this compound powder.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Elemental Analysis of Zinc Tannate Using Energy-Dispersive X-ray Spectroscopy (EDX)

Introduction

This compound, a coordination complex formed between zinc ions and tannic acid, is a compound of increasing interest in the pharmaceutical and materials science sectors due to its potential therapeutic and functional properties. Tannic acid, a complex polyphenol, endows the complex with unique characteristics, but also presents challenges for characterization. A precise understanding of its elemental composition is fundamental for quality control, stoichiometry determination, and ensuring the efficacy and safety of this compound-based products.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful and widely used analytical technique that provides both qualitative and quantitative information about the elemental composition of a sample.[1][2] When coupled with Scanning Electron Microscopy (SEM), EDX allows for micro-scale elemental analysis, correlating composition with surface morphology.[2] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the elemental analysis of this compound using SEM-EDX.

Principles of EDX Analysis

The EDX technique is based on the fundamental principle that each element has a unique atomic structure. During analysis, a focused beam of high-energy electrons from an SEM is directed at the sample. These electrons interact with the atoms in the this compound, causing the ejection of inner-shell electrons. To regain stability, an outer-shell electron fills the resulting vacancy, releasing a quantum of energy in the form of an X-ray.

The energy of this emitted X-ray is characteristic of the element from which it originated. The EDX detector measures the energy of these X-rays, generating a spectrum that plots X-ray energy against counts. Each peak in the spectrum corresponds to a specific element, allowing for qualitative identification. The intensity of the peaks can be processed by the system's software to provide semi-quantitative compositional data, typically in weight percent (Wt%) and atomic percent (At%).[1]

Experimental Protocol: From Sample to Spectrum

A meticulously executed experimental protocol is critical for obtaining accurate and reproducible EDX data. The following sections detail the necessary steps for analyzing this compound powder.

Sample Preparation

Proper sample preparation is paramount, especially for non-conductive, organic-rich materials like this compound, to prevent analytical artifacts.[3]

-

Drying: Ensure the this compound powder is completely dry to eliminate moisture, which can outgas in the high vacuum of the SEM chamber. Dry the sample in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid thermal degradation.

-

Mounting: Securely mount the dried powder onto an aluminum SEM stub using double-sided conductive carbon tape.[3] Gently press the powder onto the tape to create a flat, even surface. Turn the stub upside down and tap it lightly to remove any loose particles that could contaminate the SEM column.[3]

-

Coating: Since this compound is a poor electrical conductor, it is susceptible to "charging" under the electron beam, which can distort the image and the EDX signal. To mitigate this, the sample must be coated with a thin layer of a conductive material. For EDX analysis where carbon is an element of interest, a very thin carbon coat is standard.[4] Alternatively, a thin coat of a metal that does not have spectral peaks overlapping with zinc, oxygen, or carbon (e.g., gold or palladium) can be used, but its peaks must be accounted for during analysis.[4] The coating is typically applied using a sputter coater or a carbon evaporator.

Instrumentation and Data Acquisition

The following parameters are typical for EDX analysis but may require optimization based on the specific instrument and sample.

-

Instrument: A Scanning Electron Microscope (SEM) equipped with an EDX detector.

-

Accelerating Voltage: 15-20 kV. This voltage is sufficient to excite the Kα X-ray line for zinc (8.63 keV) and the Kα lines for carbon (0.277 keV) and oxygen (0.525 keV). A voltage that is too low may not excite the zinc efficiently, while one that is too high can lead to excessive electron beam penetration and reduced spatial resolution.[4]

-

Working Distance: A short working distance (e.g., 10-15 mm) is often preferred to maximize the X-ray signal collected by the detector.

-

Analysis Mode: Point, line scan, or area mapping can be used. For overall composition, select a representative area of the sample for analysis.

-

Acquisition Time: A live time of 100-200 seconds is typically sufficient to generate a spectrum with good statistical quality.

Data Presentation and Interpretation

Qualitative Analysis

The primary output of an EDX measurement is a spectrum showing distinct peaks corresponding to the elements present. For this compound, the spectrum is expected to show prominent peaks for Carbon (C), Oxygen (O), and Zinc (Zn). The presence of other elements may indicate impurities from the synthesis process or contamination.

Quantitative Analysis

After identifying the elements, the EDX software performs complex calculations to convert peak intensities into atomic and weight percentages. These calculations involve matrix corrections (ZAF corrections) to account for differences in atomic number (Z), absorption (A), and fluorescence (F) effects between the elements in the sample.

The quantitative results are typically presented in a table, as shown below.

Table 1: Representative Elemental Composition of this compound

| Element | Weight % | Atomic % |

| Carbon (C) | 52.15 | 60.80 |

| Oxygen (O) | 38.55 | 33.75 |

| Zinc (Zn) | 9.30 | 5.45 |

| Total | 100.00 | 100.00 |

Note: The values presented are exemplary and will vary based on the specific stoichiometry of the synthesized this compound.

Visualizing the Workflow and Principles

Diagrams are essential for clarifying complex processes. The following have been generated using the DOT language to illustrate the experimental workflow and the underlying principles of EDX.

Limitations and Considerations

While powerful, EDX has limitations that users must consider:

-

Light Element Detection: EDX detectors have low efficiency for very light elements (lighter than sodium). While modern detectors can identify carbon and oxygen, quantification can be less accurate than for heavier elements.

-

Surface Sensitivity: EDX is a surface-sensitive technique, with an analysis depth of a few micrometers. The results may not represent the bulk composition if the sample is heterogeneous.

-

Matrix Effects: In complex matrices like this compound, the X-rays emitted from one element can be absorbed or can cause fluorescence in another, affecting quantification.[4] ZAF correction algorithms are designed to minimize these effects but may not eliminate them entirely.

-

Quantification Accuracy: EDX is generally considered semi-quantitative, with typical accuracy in the range of ±1-5% depending on the sample and standards used.

Conclusion

Energy-Dispersive X-ray Spectroscopy is an indispensable tool for the elemental analysis of this compound. It provides rapid, spatially resolved compositional data that is crucial for research, development, and quality control. By following a rigorous experimental protocol, from sample preparation to data acquisition, researchers can obtain reliable qualitative and quantitative information. Understanding the underlying principles and inherent limitations of the technique is essential for accurate data interpretation and for leveraging the full potential of EDX in the characterization of complex materials like this compound.

References

- 1. Energy Dispersive X-ray (EDX) microanalysis: A powerful tool in biomedical research and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bostonchemicaldata.com [bostonchemicaldata.com]

- 3. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 4. researchgate.net [researchgate.net]

The Coordination Chemistry of Zinc and Tannic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry between zinc (Zn²⁺) and tannic acid (TA). It covers the fundamental principles of complex formation, quantitative analysis through spectroscopic methods, detailed experimental protocols for synthesis and characterization, and the biological implications of these interactions, particularly in the context of anticancer activity.

Fundamentals of Zinc and Tannic Acid Coordination

The interaction between zinc ions and tannic acid is a classic example of metal-polyphenol coordination chemistry. Tannic acid, a large polyphenol rich in galloyl and catechol functional groups, acts as a multidentate ligand, capable of chelating metal ions like Zn²⁺.[1] This coordination is primarily driven by the deprotonation of the phenolic hydroxyl (-OH) groups on TA, which then form stable coordination bonds with the electron-accepting Zn²⁺ ion.

Key Characteristics of the Interaction:

-

Binding Sites: The primary binding sites on tannic acid are the ortho-dihydroxyphenyl (catechol) and trihydroxyphenyl (galloyl) moieties. These groups allow for the formation of stable five-membered chelate rings with the zinc ion.

-

pH Dependence: The formation and stability of Zn-TA complexes are highly dependent on pH. As the pH increases, the phenolic hydroxyl groups deprotonate more readily, enhancing the chelation process.[2] Conversely, under acidic conditions, protonation of these groups can lead to the disassembly of the complexes.

-

Stoichiometry: The stoichiometry of metal-polyphenol complexes can vary with pH. While specific stoichiometric ratios for Zn-TA are not extensively reported, studies on analogous systems, such as Fe(III)-TA, show varying molar ratios (e.g., 1:1, 2:1) depending on the pH.[2] A similar pH-dependent variation is expected for zinc.

Quantitative Analysis of Zn-TA Interaction

While direct thermodynamic data from techniques like Isothermal Titration Calorimetry (ITC) for the Zn-TA system are not widely available in the literature, quantitative insights can be derived from spectroscopic analysis. Changes in the vibrational frequencies (FTIR) and electronic transitions (UV-Vis) upon complexation provide evidence of coordination and can be used to infer binding characteristics.

Spectroscopic Characterization Data

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the coordination of zinc with the functional groups of tannic acid. The binding of the metal ion causes distinct shifts in the vibrational frequencies of the participating bonds.

| Functional Group | Typical Wavenumber (cm⁻¹) in Free TA | Observed Shift upon Zn²⁺ Coordination | Implication |

| O-H Stretch (phenolic) | ~3200-3500 (broad) | Broadening or shift indicates involvement in coordination. | Phenolic hydroxyl groups are the primary binding sites. |

| C=O Stretch (ester/acid) | ~1700-1720 | Shift to lower wavenumbers (e.g., ~1616 cm⁻¹) suggests interaction with the carbonyl oxygen. | Participation of galloyl ester groups in chelation. |

| C-O Stretch / C-OH Bend | ~1000-1315 | Significant shifts and changes in intensity.[3] | Deep restructuring of the polyphenol backbone upon metal complexation. |

| Aromatic C=C Stretch | ~1450-1620 | Shifts indicate perturbation of the electronic system of the aromatic rings due to metal binding. | Confirmation of chelation involving the aromatic ring hydroxyls. |

Table 1: Summary of FTIR spectral shifts observed upon the formation of Zinc-Tannic Acid complexes.

Stability of Related Metal-Tannin Complexes

To provide context for the binding strength, data from a potentiometric study on the Fe(II)-Tannic Acid complex is presented. The stability constant (log K) is a measure of the strength of the interaction. While tannic acid has been noted to have a lower affinity for Zn(II) compared to other divalent metals like Cu(II) and Pb(II), this value for a related system provides a useful benchmark.[1][2]

| Metal-Ligand System | Method | Stability Constant (log K₁) | Temperature (K) |

| Fe(II) - Tannic Acid | Potentiometric Titration | 3.205 | 310.15 |

| Fe(II) - Tannic Acid | Potentiometric Titration | 3.256 | 313.15 |

Table 2: Stability constants for the Fe(II)-Tannic Acid complex determined under specific conditions.[4]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of zinc-tannic acid complexes, adapted from published research.

Protocol 1: Synthesis of Zinc Oxide-Tannic Acid Nanoparticles

This protocol describes a phytosynthesis method where tannic acid acts as both a reducing and capping agent for the formation of ZnO nanoparticles.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Tannic Acid (C₇₆H₅₂O₄₆)

-

Deionized Water

-

Ethanol

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.013 M aqueous solution of zinc nitrate.

-

Prepare a 0.196 mM aqueous solution of tannic acid.

-

-

Reaction Setup:

-

Place 25 mL of the zinc nitrate solution in a beaker on a magnetic stirrer with a heating element.

-

Heat the solution to 80 °C while stirring.

-

-

Nanoparticle Formation:

-

Sonicate 40 mL of the tannic acid solution for 5 minutes.

-

Add the tannic acid solution dropwise to the heated zinc nitrate solution over approximately 30 minutes.

-

A color change from colorless to reddish or creamy indicates nanoparticle formation.

-

Continue stirring the mixture for 12 hours.

-

-

Purification:

-

Transfer the mixture to an oven set at 60 °C and leave it overnight until a creamy paste forms.

-

Wash the resulting paste several times with a 3:1 mixture of deionized water and ethanol to remove unreacted precursors. Centrifugation can be used to separate the paste from the supernatant.

-

-

Drying:

-

Place the washed paste in a ceramic crucible and heat in a furnace at 200 °C for 2 hours to obtain the final dried nanoparticle powder.

-

Protocol 2: Characterization by FTIR Spectroscopy

This protocol outlines the steps for analyzing the synthesized Zn-TA complexes using FTIR to verify coordination.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) or KBr pellet accessory.

Procedure:

-

Sample Preparation:

-

Ensure the dried Zn-TA nanoparticle powder is completely free of moisture.

-

If using a KBr pellet, mix a small amount of the sample (1-2 mg) with ~200 mg of dry KBr powder and press into a transparent pellet.

-

If using ATR, place a small amount of the powder directly onto the ATR crystal.

-

-

Background Collection:

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric CO₂ and H₂O signals.

-

-

Sample Analysis:

-

Place the sample in the spectrometer.

-

Scan the sample over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Interpretation:

-

Compare the resulting spectrum of the Zn-TA complex with a reference spectrum of pure tannic acid.

-

Identify shifts in the characteristic peaks for O-H, C=O, and C-O bonds as detailed in Table 1 to confirm the coordination of zinc.

-

Protocol 3: Determination of Binding Constant by UV-Vis Spectroscopic Titration

While specific binding constants for Zn-TA are not readily found, this generalized protocol describes how UV-Vis spectroscopy can be used to determine them. The principle relies on monitoring changes in the absorbance spectrum of tannic acid upon incremental addition of zinc ions.

Materials & Instrumentation:

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Stock solution of Tannic Acid in a suitable buffer (e.g., Tris-HCl at pH 7.4)

-

Stock solution of a zinc salt (e.g., ZnCl₂) in the same buffer

Procedure:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the instrument to scan a wavelength range that covers the absorbance peaks of tannic acid (typically ~215 nm and ~275 nm).

-

-

Initial Spectrum:

-

Fill a cuvette with a known concentration of tannic acid solution (e.g., 50 µM).

-

Use the buffer solution as a blank to zero the instrument.

-

Record the initial absorbance spectrum of the free tannic acid.

-

-

Titration:

-

Add a small, precise aliquot of the zinc stock solution to the cuvette containing the tannic acid.

-

Mix gently and allow the solution to equilibrate for a few minutes.

-

Record the new absorbance spectrum.

-

Repeat the previous two steps, incrementally adding the zinc solution until no further changes in the spectrum are observed (saturation).

-

-

Data Analysis:

-

Plot the change in absorbance at a specific wavelength (where the change is maximal) against the concentration of added zinc.

-

The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the binding or stability constant (K).[5]

-

Applications in Drug Development and Biological Action

Zn-TA complexes, particularly in nanoparticle form, have garnered interest for their biomedical applications, including as anticancer agents. Their proposed mechanism of action involves leveraging the cellular environment to induce targeted cytotoxicity.

The anticancer effects of ZnO nanoparticles synthesized with tannic acid are attributed to their ability to generate reactive oxygen species (ROS) and trigger cell apoptosis. Studies suggest that these nanoparticles can modulate key signaling pathways related to oxidative stress and programmed cell death.

Once internalized by cancer cells, the acidic microenvironment of endosomes or lysosomes can facilitate the dissolution of the nanoparticles, releasing Zn²⁺ ions and tannic acid. This localized increase in zinc concentration, combined with the pro-oxidant properties of the components, can overwhelm cellular antioxidant defenses, leading to oxidative stress. This stress, in turn, can activate intrinsic apoptotic pathways, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and eventual cell death.[6]

Conclusion

The coordination chemistry of zinc and tannic acid provides a versatile platform for creating functional materials with significant potential in biomedical and pharmaceutical research. The interaction is robust, pH-sensitive, and results in complexes with distinct spectroscopic signatures. While a comprehensive thermodynamic profile of this specific interaction remains an area for future investigation, the methodologies for synthesis and characterization are well-established. The demonstrated biological activity of Zn-TA nanoparticles highlights their promise as targeted therapeutic agents, warranting further exploration into their precise mechanisms of action and signaling pathway modulation. This guide serves as a foundational resource for professionals seeking to harness the unique properties of zinc-tannic acid complexes in their research and development endeavors.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 6. Zn2+-interference and H2S-mediated gas therapy based on ZnS-tannic acid nanoparticles synergistic enhancement of cell apoptosis for specific treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of zinc tannate

An In-depth Technical Guide to the Discovery and History of Zinc Tannate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a complex formed from the coordination of zinc ions with tannic acid, has a history rooted in the broader understanding of metal-tannin interactions that dates back centuries. While its specific "discovery" is not a singular event, its emergence as a compound of interest is closely tied to the development of corrosion-inhibiting pigments. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of this compound, with a focus on its application as an environmentally friendly anticorrosion agent. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of key quantitative data.

Introduction: The Historical Context of Metal Tannates

The history of this compound is intrinsically linked to the long-standing knowledge of reactions between tannins and metals. For centuries, iron tannates were well-known for their use in producing deep black inks and dyes. The scientific understanding of tannins began to formalize in the late 18th and early 19th centuries with the work of researchers who recognized them as a distinct class of molecules based on gallic acid.[1] The Industrial Revolution spurred the growth of the tannin extraction industry, initially to supply iron tannate for coloring silk.[1]

While the historical use of zinc is ancient, primarily in the production of brass, its isolation as a distinct element is credited to Andreas Marggraf in 1746.[2] The deliberate synthesis and study of this compound as a specific compound with unique properties is a more recent development, largely emerging in the 20th century with the search for novel anticorrosive materials. Tannin-based primers for metal protection were already commercially available in the 1950s, indicating a growing interest in the practical applications of metal tannates.[1]

The Emergence of this compound as an Anticorrosion Pigment

The primary driver for the dedicated research and development of this compound has been its efficacy as a non-toxic, environmentally friendly anticorrosion pigment.[3][4] It serves as a green alternative to traditional, more hazardous corrosion inhibitors like those based on lead or chromates.[3] The formation of a metal-tannin complex reduces the high water solubility of tannins, a crucial factor for their use in protective coatings.[3][4] When incorporated into paint and coating formulations, this compound provides corrosion protection to the underlying metal substrate.[3][4]

Physicochemical Properties and Characterization

The fundamental properties of this compound are derived from the interaction between the zinc cation (Zn²⁺) and the polyphenolic structure of tannic acid.

Chemical Structure and Composition

The precise molecular formula of this compound can vary depending on the specific tannic acid source and the synthesis conditions. However, a representative molecular formula is C₇₆H₅₀O₄₆Zn.[5]

| Property | Value |

| Molecular Formula | C₇₆H₅₀O₄₆Zn |

| Molecular Weight | 1764.6 g/mol |

| Parent Compound | Tannic Acid (CID: 16129778) |

| Component Metal | Zinc (CID: 23994) |

Table 1: Basic Chemical Properties of a Representative this compound Complex.[5]

Gravimetric and Potentiometric Analysis

Historically and in modern applications, gravimetric and potentiometric methods are employed to determine the composition of this compound.

-

Gravimetric Analysis: This technique can be used to determine the zinc content in this compound by heating the solid to high temperatures (800-900 °C) to yield zinc oxide, which is then weighed.[6] The tannin content can be calculated by difference.[6]

-

Potentiometric Titration: The separate determination of zinc (II) and other metal ions in a solution can be achieved through potentiometric titration, for example, using sodium diethyldithiocarbamate as a titrant.[7] This method allows for the quantification of zinc in various samples, including those that may be used in the synthesis of this compound.[7][8]

Experimental Protocols

The following sections detail modern experimental procedures for the synthesis and analysis of this compound, primarily for its application as an anticorrosion pigment.

Synthesis of this compound from Black Wattle Tannin

This protocol describes the preparation of this compound for use as an anticorrosive pigment in paint formulations.[3]

Materials:

-

Black wattle tannin

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

Weigh 20g of black wattle tannin and dissolve it in 1000mL of deionized water in a beaker.

-

Add 20 mL of a 1 M Zn(NO₃)₂·6H₂O solution to the tannin solution.

-

Adjust the pH of the mixture to 7.5 using a NaOH solution.

-

Stir the mixture for 1 hour.

-

Filter the resulting precipitate.

-

Dry the filtered solid at 110 °C for 6 hours.

Synthesis of Zinc "Tannate" at Controlled pH

This method details the preparation of this compound at specific pH values, which can influence the properties of the final product.[6][9]

Materials:

-

Quebracho tannin

-

Zinc nitrate (Zn(NO₃)₂) solution (0.65 M)

-

Sodium hydroxide (NaOH) solution (0.5 M)

-

Distilled water

Procedure for this compound at pH 4 (TZn4):

-

Disperse 350.0 g of quebracho tannin in 2.8 L of distilled water.

-

Add 146 mL of 0.65 M zinc nitrate solution under constant stirring.

-

Immediately adjust the pH to 4.0 using a 0.5 M sodium hydroxide solution.

-

Stir the suspension for 1 hour.

-

Allow the suspension to stand overnight.

-

Re-adjust the pH to 4.0 if necessary.

-

Separate the solid precipitate from the supernatant.

-

Wash the solid with distilled water.

-

Centrifuge the washed solid.

-

Dry the final product at 50 °C.

Procedure for this compound at pH 8 (TZn8):

-

Disperse 210.0 g of quebracho tannin in 1.6 L of distilled water.

-

Add 175 mL of 0.65 M zinc nitrate solution under constant stirring.

-

Adjust the pH to 8.0 with a 0.5 M NaOH solution.

-

Stir the suspension for 1 hour.

-

Follow steps 5-10 from the TZn4 procedure, ensuring the pH is re-adjusted to 8.0.

Quantitative Data on this compound Composition

The composition of this compound can vary based on the synthesis conditions. The following table summarizes the composition of zinc "tannates" prepared at different pH values.

| Sample | Tannin (%) | Zinc (%) |

| TZn4 | 86.70 | 0.53 |

Table 2: Chemical Composition of Zinc "Tannate" Prepared at pH 4.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes for this compound.

Caption: Synthesis of this compound from Black Wattle Tannin.

Caption: Synthesis of this compound at Controlled pH.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research describing the involvement of this compound in specific signaling pathways within a drug development context. Its primary application and research focus have been in materials science as a corrosion inhibitor. While both zinc and tannins individually have biological activities, the properties of the complex in biological systems are not well-characterized in publicly available literature.

Conclusion and Future Outlook

The study of this compound is a modern chapter in the long history of metal-tannin chemistry. While its historical roots are diffuse and tied to the general use of metal tannates, its contemporary importance is clear, particularly as a green alternative in anticorrosive coatings. The provided experimental protocols offer a foundation for the synthesis and analysis of this compound. Future research may explore its potential in other applications, possibly leveraging the combined biological activities of zinc and tannins, which could open new avenues for its use in biomedical or pharmaceutical fields. However, at present, its primary role remains firmly in the realm of materials science.

References

- 1. Tannins: Prospectives and Actual Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 8011-65-2 | Benchchem [benchchem.com]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. Tannins, zinc salts | C76H50O46Zn | CID 121494073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Determination of zinc, cadmium, lead and copper in wines by potentiometric stripping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

natural sources of tannins for zinc tannate synthesis